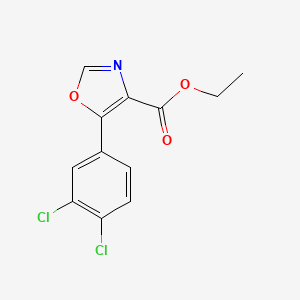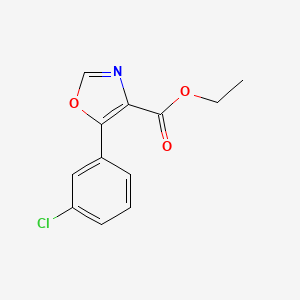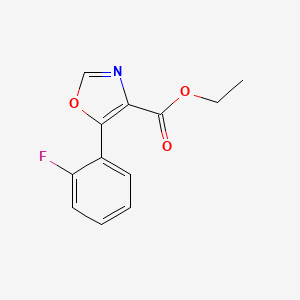
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is an organic compound used in scientific research. It is a yellow crystalline solid with a molecular formula of C10H7F3O2 and a molecular weight of 214.15 g/mol. It is soluble in most organic solvents, such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). This compound has a variety of applications in research, including synthesis, analysis, and biological studies.
Mécanisme D'action
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% binds to certain proteins, enzymes, and other molecules, resulting in a conformational change in the molecule. This conformational change can result in the inhibition of the activity of the molecule, or it can result in the activation of the molecule.
Biochemical and Physiological Effects
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and it is soluble in most organic solvents, making it easy to use in synthesis and analysis. However, it is important to note that this compound is toxic and should be handled with caution.
Orientations Futures
The future of 2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential applications in the fields of agriculture, food science, and environmental science.
Méthodes De Synthèse
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 2-hydroxy-5-(3-trifluoromethylphenyl)phenol with formic acid in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then cooled and filtered before being purified by recrystallization.
Applications De Recherche Scientifique
2-Formyl-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of heterocyclic compounds. It is also used in the analysis of organic compounds, such as the determination of the relative amounts of different compounds in a mixture. In addition, it is used as a probe in biological studies, as it can be used to detect the presence of certain proteins, enzymes, and other molecules.
Propriétés
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATTVTHOZZZEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626533 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
343603-94-1 |
Source


|
| Record name | 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














